Cas no 886779-46-0 (3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester)

3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 1260608-98-7
- EN300-1878661
- (S)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate
- AB47835
- 886779-46-0
- 3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1260605-39-7
- (R)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB47838
- AB47837
- 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
-
- インチ: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-14(12-21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3
- InChIKey: LIILSXAZZQCLIH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNC(CC2=CNC3C=CC=CC2=3)C1)=O
計算された属性
- 精确分子量: 315.19467705g/mol
- 同位素质量: 315.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.4Ų
- XLogP3: 2.6
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878661-0.1g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.1g |
$1761.0 | 2023-06-02 | ||
Enamine | EN300-1878661-0.25g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.25g |
$1841.0 | 2023-06-02 | ||
Enamine | EN300-1878661-1.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 1g |
$2002.0 | 2023-06-02 | ||
Enamine | EN300-1878661-0.05g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.05g |
$1682.0 | 2023-06-02 | ||
Enamine | EN300-1878661-5.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 5g |
$5807.0 | 2023-06-02 | ||
Enamine | EN300-1878661-2.5g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 2.5g |
$3925.0 | 2023-06-02 | ||
Enamine | EN300-1878661-0.5g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.5g |
$1922.0 | 2023-06-02 | ||
Enamine | EN300-1878661-10.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 10g |
$8611.0 | 2023-06-02 |
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl esterに関する追加情報
Introduction to 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 886779-46-0)
The compound 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester, identified by its CAS number 886779-46-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif combines a piperazine core with an indole moiety, both of which are well-documented for their role in modulating biological pathways and interactions.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indole derivatives as pharmacophores. The indole ring, in particular, is renowned for its presence in numerous bioactive natural products and synthetic compounds. Its ability to engage with various biological targets makes it a cornerstone in drug discovery efforts. The incorporation of an indole group into the 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester structure not only enhances its pharmacological profile but also opens up avenues for further chemical manipulation to optimize its biological activity.
The piperazine moiety, another key component of this compound, is widely recognized for its role as a pharmacological scaffold. Piperazine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiparasitic effects. The presence of the piperazine group in 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester suggests that this compound may possess similar therapeutic potentials. Moreover, the tert-butyl ester functionality at the carboxylic acid position provides a handle for further chemical modifications, enabling the synthesis of analogs with tailored properties.
Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophoric units to achieve synergistic effects. The 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester structure exemplifies such a hybrid approach, leveraging the complementary biological activities of the indole and piperazine moieties. This design philosophy has been instrumental in the development of several lead compounds that have advanced into clinical trials.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The tert-butyl ester group can be readily hydrolyzed to yield a free carboxylic acid, which can then be further functionalized through various organic transformations. This flexibility allows medicinal chemists to explore diverse structural modifications, enabling the optimization of key pharmacokinetic and pharmacodynamic parameters. Such adaptability is crucial in drug discovery pipelines where rapid iteration and diversification are often required.
The synthesis of 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic organic chemistry. Key steps typically include nucleophilic substitution reactions to establish the indole-methyl linkage, followed by reductive amination or other strategies to introduce the piperazine moiety. The protection-deprotection strategy employed during synthesis ensures regioselectivity and minimizes side reactions, which are critical for achieving high yields and purity.
In terms of biological evaluation, preliminary studies on 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester have shown promising results in various in vitro assays. These assays often focus on assessing interactions with target enzymes and receptors relevant to neurological disorders, infectious diseases, and cancer. The compound's ability to modulate these targets suggests its potential as a therapeutic agent or as a building block for more sophisticated drug candidates.
The growing interest in structure-based drug design has further propelled research into molecules like 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester. High-throughput screening (HTS) and virtual screening techniques have been employed to identify hits that exhibit desirable biological activity. Once hits are identified, medicinal chemists use computational tools to model their interactions with biological targets at an atomic level. This approach not only accelerates the discovery process but also provides insights into how structural modifications can enhance binding affinity and selectivity.
The role of computational chemistry in modern drug discovery cannot be overstated. Molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have become indispensable tools for predicting how compounds will behave within a biological system. These methods allow researchers to assess factors like binding affinity, metabolic stability, and pharmacokinetic properties before investing significant resources into experimental validation.
As research progresses, interdisciplinary collaboration between chemists, biologists, and computer scientists continues to drive innovation in medicinal chemistry. The development of 3-(1H-Indol-3-yli-methyl)-pipera-zine-l-carb-oxylic acid tertia-r-butylester exemplifies this collaborative spirit, combining expertise from multiple disciplines to address complex chemical and biological challenges.
The future prospects for this compound remain exciting as new synthetic methodologies emerge alongside advances in our understanding of disease mechanisms. By leveraging cutting-edge technologies and innovative design principles, researchers hope to unlock new therapeutic possibilities that could benefit patients worldwide.
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